trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
Trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a chemical compound that is part of a family of cyclohexane derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in organic synthesis and pharmaceuticals. The compound features a cyclohexane ring with a carboxylic acid group at one position and a 4-chlorobenzoyl group at another, indicating the presence of aromatic substitution and offering a variety of reactive sites for further chemical transformations.
Synthesis Analysis
The synthesis of cyclohexane derivatives can be achieved through various methods. For instance, the irradiation of methyl 3-cyclohexene-1-carboxylate in the presence of acetic acid and a sensitizer leads to the formation of acetoxy cyclohexanecarboxylates, which are related to the trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid structure . Additionally, the preparation of t-butylcyclohexanecarboxylic acids from t-butyl-cyclohexanols or by the Koch-Haaf carboxylation indicates the versatility of synthetic approaches for cyclohexane carboxylic acids . These methods could potentially be adapted for the synthesis of trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid by incorporating the appropriate chlorobenzoyl group.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is crucial for their chemical behavior. For example, the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid reveals a monoclinic system with specific cell dimensions, and the mean CCC-angle in the cyclohexane ring is found to be 112.0° . This information is relevant as it provides insight into the conformational preferences of the cyclohexane ring, which would also be present in trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid.
Chemical Reactions Analysis
Cyclohexane derivatives undergo a variety of chemical reactions. The application of t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid in the preparation of saturated isoindole-fused heterocycles demonstrates the reactivity of such compounds in cyclization reactions . This suggests that trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid could also participate in similar reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For instance, the conformational changes induced by pH in trans-1,2-cyclohexanedicarboxylic acid derivatives highlight the sensitivity of these compounds to environmental conditions . This property could be exploited in the design of pH-responsive systems using trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid. Additionally, the study of molecular conformations of 4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution provides valuable information on the stability of different conformers, which is relevant for understanding the behavior of trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid in various solvents .
Scientific Research Applications
Conformational Studies
- The molecular conformations of certain cyclohexane derivatives, including aminomethyl-1-cyclohexanecarboxylic acids, have been investigated. These studies revealed preferred conformers in aqueous solution, providing insights into their structural behavior in different states (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
Synthesis and Chemical Behavior
- Research has focused on the synthesis of various cyclohexane carboxylic acids. For instance, the preparation of trans-4-(5'-propyl-tetrahydropyran-2'-yl)-cyclohexane carboxylic acid from related benzoic acids through catalytic hydrogenation has been documented (Zhang Ming-yu, 2012).
- The study of the reactions of cis and trans tert-butyl 4-carbomethoxy cyclohexenes with halogens has provided insight into the resulting products and their conformations (Bouteiller-Prati, Bouteiller, & Aycard, 1983).
Structural Analysis
- Investigations into the crystal structure of cyclohexanedicarboxylic acid have contributed to a deeper understanding of the geometrical arrangement of such molecules (Dunitz & Strickler, 1966).
- The mass spectra of various cyclohexane dicarboxylic acids have been analyzed to understand the interaction between carboxyl groups and its relation to molecular geometry (Benoit & Holmes, 1972).
Applications in Complex Synthesis
- Cyclohexane derivatives have been used in the microbial synthesis of intermediates for drugs like tranexamic acid (Nishise, Kurihara, & Tani, 1987).
- Research has explored the use of certain cyclohexane carboxylic acids in preparing saturated isoindole-fused heterocycles, which could have potential pharmaceutical applications (Stájer et al., 2002).
properties
IUPAC Name |
(1R,2R)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHRQJKEWRETIE-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197712 | |
Record name | rel-(1R,2R)-2-(4-Chlorobenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid | |
CAS RN |
52240-19-4 | |
Record name | rel-(1R,2R)-2-(4-Chlorobenzoyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52240-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2R)-2-(4-Chlorobenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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